molecular formula C29H17N5O2S2 B2971743 N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476309-01-0

N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2971743
CAS No.: 476309-01-0
M. Wt: 531.61
InChI Key: FVSIQZYCLSSQEB-UHFFFAOYSA-N
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Description

N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the condensation reaction of appropriate acyl chlorides and aromatic amides. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthoquinones, while reduction could produce amine derivatives .

Scientific Research Applications

N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide has several scientific research applications:

    Chemistry: Used as a chelating ligand for metal cations (e.g., Cu, Co, Fe, Ni, Pd) and small anions (e.g., halides, phosphates, acetates).

    Biology: Employed in the synthetic modeling of metalloenzyme active sites.

    Medicine: Investigated for its potential pharmacological activities, including antibacterial and anticancer properties.

    Industry: Utilized in the design of sensors and catalytic systems for organic transformations

Mechanism of Action

The mechanism of action of N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide involves its ability to chelate metal ions, thereby stabilizing reactive species and facilitating catalytic processes. The molecular targets include metal cations and small anions, which interact with the compound through coordination bonds .

Properties

IUPAC Name

2-N,6-N-bis(benzo[g][1,3]benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17N5O2S2/c35-26(33-28-31-20-14-12-16-6-1-3-8-18(16)24(20)37-28)22-10-5-11-23(30-22)27(36)34-29-32-21-15-13-17-7-2-4-9-19(17)25(21)38-29/h1-15H,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSIQZYCLSSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=NC(=CC=C4)C(=O)NC5=NC6=C(S5)C7=CC=CC=C7C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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